molecular formula C25H29N5O3 B11183713 N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide

N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B11183713
M. Wt: 447.5 g/mol
InChI Key: OXVLBJMDGNVORY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D5261 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of D5261 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the compound, adhering to stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

D5261 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving D5261 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

D5261 has a wide range of scientific research applications, including:

Mechanism of Action

D5261 exerts its effects by binding to the allosteric site of tropomyosin-related kinase A (TrkA), inhibiting its autophosphorylation and downstream signaling pathways. This inhibition disrupts the activation of key signaling molecules such as phospholipase C gamma 1 (PLCγ1), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK), ultimately leading to reduced cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide

InChI

InChI=1S/C25H29N5O3/c1-17-8-9-18(15-21(17)29-12-4-7-23(29)31)24(32)27-19-10-11-22(26-16-19)30-14-13-28(25(30)33)20-5-2-3-6-20/h8-11,15-16,20H,2-7,12-14H2,1H3,(H,27,32)

InChI Key

OXVLBJMDGNVORY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(C3=O)C4CCCC4)N5CCCC5=O

Origin of Product

United States

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